Cas no 1421526-43-3 (2-bromo-5-methoxy-N-2-(3-methyl-1,2-oxazol-5-yl)ethylbenzamide)

2-Bromo-5-methoxy-N-2-(3-methyl-1,2-oxazol-5-yl)ethylbenzamide is a brominated benzamide derivative featuring a methoxy substituent and a 3-methyl-1,2-oxazol-5-yl ethyl moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a synthetic intermediate for bioactive molecules. The bromine atom at the 2-position offers reactivity for further functionalization, while the methoxy group enhances solubility and modulates electronic properties. The oxazole ring contributes to structural diversity, potentially influencing binding affinity in target interactions. Its well-defined structure makes it suitable for structure-activity relationship (SAR) studies, particularly in the development of enzyme inhibitors or receptor modulators. The compound is typically characterized by HPLC, NMR, and mass spectrometry for purity and identity verification.
2-bromo-5-methoxy-N-2-(3-methyl-1,2-oxazol-5-yl)ethylbenzamide structure
1421526-43-3 structure
商品名:2-bromo-5-methoxy-N-2-(3-methyl-1,2-oxazol-5-yl)ethylbenzamide
CAS番号:1421526-43-3
MF:C14H15BrN2O3
メガワット:339.184502840042
CID:6419153
PubChem ID:71789683

2-bromo-5-methoxy-N-2-(3-methyl-1,2-oxazol-5-yl)ethylbenzamide 化学的及び物理的性質

名前と識別子

    • 2-bromo-5-methoxy-N-2-(3-methyl-1,2-oxazol-5-yl)ethylbenzamide
    • 2-bromo-5-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide
    • 1421526-43-3
    • AKOS024539497
    • 2-BROMO-5-METHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE
    • F6215-0042
    • インチ: 1S/C14H15BrN2O3/c1-9-7-11(20-17-9)5-6-16-14(18)12-8-10(19-2)3-4-13(12)15/h3-4,7-8H,5-6H2,1-2H3,(H,16,18)
    • InChIKey: NPXGSBZUFLSRFH-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=C(C=C1C(NCCC1=CC(C)=NO1)=O)OC

計算された属性

  • せいみつぶんしりょう: 338.02660g/mol
  • どういたいしつりょう: 338.02660g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 330
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 64.4Ų

2-bromo-5-methoxy-N-2-(3-methyl-1,2-oxazol-5-yl)ethylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6215-0042-3mg
2-bromo-5-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide
1421526-43-3
3mg
$94.5 2023-09-09
Life Chemicals
F6215-0042-2μmol
2-bromo-5-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide
1421526-43-3
2μmol
$85.5 2023-09-09
Life Chemicals
F6215-0042-75mg
2-bromo-5-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide
1421526-43-3
75mg
$312.0 2023-09-09
Life Chemicals
F6215-0042-20μmol
2-bromo-5-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide
1421526-43-3
20μmol
$118.5 2023-09-09
Life Chemicals
F6215-0042-5μmol
2-bromo-5-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide
1421526-43-3
5μmol
$94.5 2023-09-09
Life Chemicals
F6215-0042-20mg
2-bromo-5-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide
1421526-43-3
20mg
$148.5 2023-09-09
Life Chemicals
F6215-0042-1mg
2-bromo-5-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide
1421526-43-3
1mg
$81.0 2023-09-09
Life Chemicals
F6215-0042-30mg
2-bromo-5-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide
1421526-43-3
30mg
$178.5 2023-09-09
Life Chemicals
F6215-0042-10mg
2-bromo-5-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide
1421526-43-3
10mg
$118.5 2023-09-09
Life Chemicals
F6215-0042-40mg
2-bromo-5-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide
1421526-43-3
40mg
$210.0 2023-09-09

2-bromo-5-methoxy-N-2-(3-methyl-1,2-oxazol-5-yl)ethylbenzamide 関連文献

2-bromo-5-methoxy-N-2-(3-methyl-1,2-oxazol-5-yl)ethylbenzamideに関する追加情報

2-Bromo-5-Methoxy-N-(2-(3-Methyl-1,2-Oxazol-5-yl)ethyl)benzamide: A Comprehensive Overview

2-Bromo-5-methoxy-N-(2-(3-methyl-1,2-oxazol-5-yl)ethyl)benzamide, identified by the CAS registry number 1421526-43-3, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a benzamide core substituted with bromine and methoxy groups, as well as a 1,2-oxazole ring. The presence of these functional groups makes it a versatile molecule for further chemical modifications and applications.

The synthesis of this compound involves a series of carefully designed reactions, including nucleophilic substitution and coupling reactions. Recent advancements in synthetic chemistry have enabled the efficient production of such complex molecules with high purity and yield. Researchers have explored various methodologies to optimize the synthesis process, ensuring scalability and cost-effectiveness for industrial applications.

One of the most promising applications of 2-bromo-5-methoxy-N-(2-(3-methyl-1,2-oxazol-5-yl)ethyl)benzamide lies in the field of drug discovery. The bromine atom in the molecule serves as an excellent leaving group, making it an ideal candidate for substitution reactions to introduce bioactive moieties. This property has been exploited in the development of novel therapeutic agents targeting various diseases, including cancer and inflammatory conditions.

Recent studies have highlighted the role of this compound in modulating cellular signaling pathways. For instance, its ability to inhibit specific kinases has shown potential in anti-cancer drug development. Additionally, the methoxy group enhances the molecule's solubility and bioavailability, making it more suitable for pharmacological applications.

In terms of structural analysis, the compound exhibits a rigid framework due to the aromatic benzamide ring and the fused oxazole ring system. This rigidity contributes to its stability under various reaction conditions. Computational chemistry techniques have been employed to study the electronic properties and reactivity of this compound, providing valuable insights into its behavior in different chemical environments.

The integration of advanced analytical techniques such as NMR spectroscopy and mass spectrometry has facilitated precise characterization of this compound. These methods have been instrumental in confirming its molecular structure and purity, ensuring its reliability for both research and industrial purposes.

From an environmental perspective, understanding the degradation pathways of 1421526-43-3 is crucial for assessing its ecological impact. Recent studies have investigated its biodegradation under aerobic and anaerobic conditions, revealing that it undergoes transformation through enzymatic cleavage of specific bonds. This knowledge is essential for developing sustainable practices in chemical manufacturing.

In conclusion, 2-bromo-5-methoxy-N-(2-(3-methyl-1,2-oxazol-5-yl)ethyl)benzamide (CAS No. 1421526-43-3) stands out as a multifaceted compound with diverse applications across chemistry and pharmacology. Its unique structure and functional groups make it a valuable tool for researchers seeking innovative solutions in drug development and material science. As ongoing research continues to uncover new aspects of its properties and applications, this compound is poised to play an increasingly significant role in advancing modern science.

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